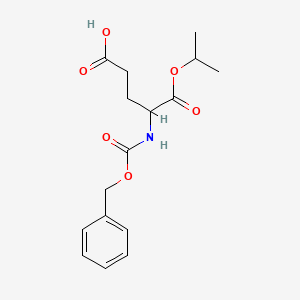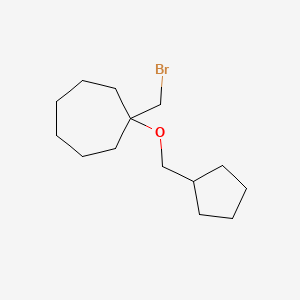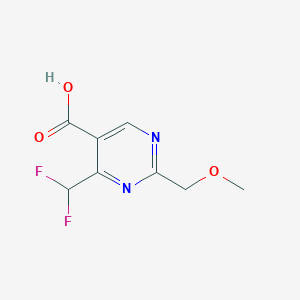
4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C7H8F2N2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid typically involves multiple steps starting from commercially available precursors. One common method involves the reaction of 2-chloro-4-(difluoromethyl)pyrimidine with methoxymethyl chloride in the presence of a base to form the intermediate 2-(methoxymethyl)-4-(difluoromethyl)pyrimidine. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the difluoromethyl or methoxymethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Difluoromethyl)pyrimidine-5-carboxylic acid
- 2-(Methoxymethyl)pyrimidine-5-carboxylic acid
- 4-(Trifluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid
Uniqueness
4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid is unique due to the presence of both difluoromethyl and methoxymethyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these functional groups are advantageous.
Eigenschaften
Molekularformel |
C8H8F2N2O3 |
|---|---|
Molekulargewicht |
218.16 g/mol |
IUPAC-Name |
4-(difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H8F2N2O3/c1-15-3-5-11-2-4(8(13)14)6(12-5)7(9)10/h2,7H,3H2,1H3,(H,13,14) |
InChI-Schlüssel |
HJWZKBYOMVTLJL-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=NC=C(C(=N1)C(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



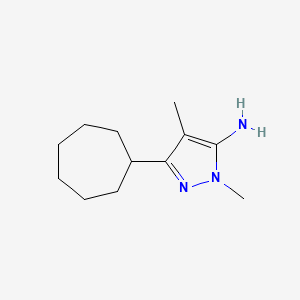
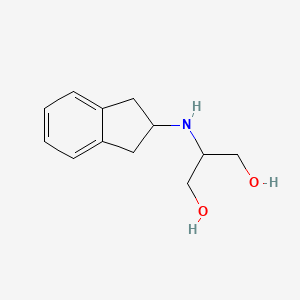

![Methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13637803.png)
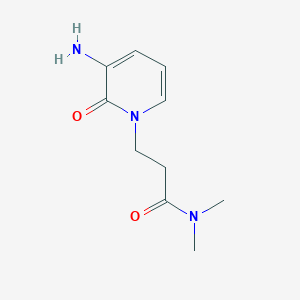
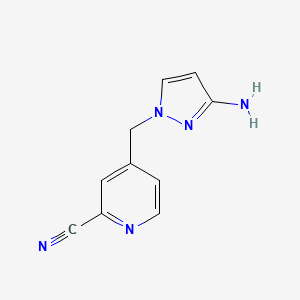
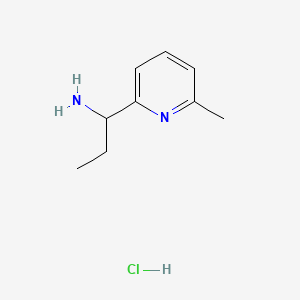

![3-[(E)-2-nitroethenyl]oxane](/img/structure/B13637843.png)

![4-Chloro-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13637857.png)
